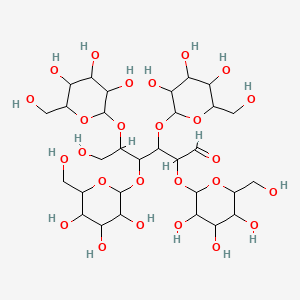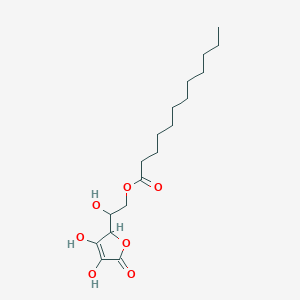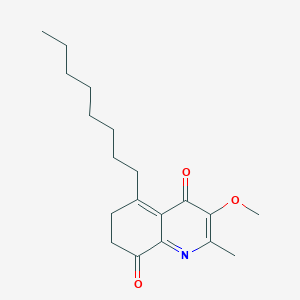![molecular formula C21H26O10 B12321334 4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monnieriside G is a natural product isolated from the fruits of Cnidium monnieri, a traditional Chinese herbal medicine. It belongs to the class of chromone glycosides and has a molecular formula of C21H26O10 with a molecular weight of 438.43 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
The preparation of Monnieriside G involves extraction, separation, and purification techniques. Typically, the herbal components are extracted from Cnidium monnieri using solvents such as methanol or ethanol. The target compounds are then isolated and purified through solvent extraction and chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain Monnieriside G in significant quantities.
Analyse Chemischer Reaktionen
Monnieriside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different chromone derivatives, while reduction can lead to the formation of reduced glycosides .
Wissenschaftliche Forschungsanwendungen
Monnieriside G has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology and medicine, Monnieriside G has shown promise in anti-inflammatory, anti-adipogenic, and neuroprotective activities. It has been studied for its effects on inflammation-related genes and pathways, as well as its potential to inhibit adipocyte differentiation . Additionally, Monnieriside G is being explored for its potential use in the treatment of various diseases, including metabolic disorders and neurodegenerative conditions .
Wirkmechanismus
The mechanism of action of Monnieriside G involves the inhibition of mRNA expression of inflammation-related genes such as tumor necrosis factor-alpha, interleukin-1 beta, inducible nitric oxide synthase, and cyclooxygenase-2 in the hippocampus . This compound also suppresses the activation of nuclear factor kappa B and reduces the protein expression of interleukin-1 beta and tumor necrosis factor-alpha . These molecular targets and pathways contribute to its anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Monnieriside G can be compared with other chromone glycosides and phenolic compounds isolated from Cnidium monnieri. Similar compounds include osthole, imperatorin, and xanthotoxin. While these compounds share some biological activities, Monnieriside G is unique in its specific molecular structure and its distinct effects on inflammation-related pathways . The comparison highlights the uniqueness of Monnieriside G in terms of its chemical structure and biological activities.
Eigenschaften
Molekularformel |
C21H26O10 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
4-hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
InChI-Schlüssel |
KHWKLNXMSVVKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)
![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)

![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)


![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)
